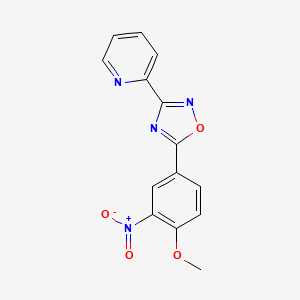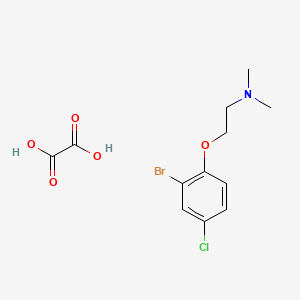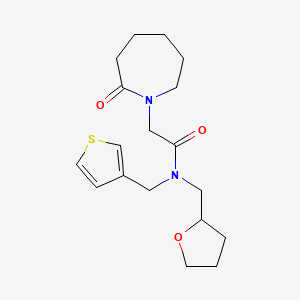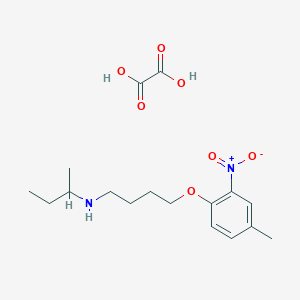![molecular formula C18H21NO5 B4043422 [2-(2-biphenylyloxy)ethyl]dimethylamine oxalate](/img/structure/B4043422.png)
[2-(2-biphenylyloxy)ethyl]dimethylamine oxalate
Übersicht
Beschreibung
[2-(2-biphenylyloxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14197277 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxalate Compounds in Therapeutic Applications
Oxalate compounds, such as stiripentol, have been investigated for their potential therapeutic applications. For instance, stiripentol has been shown to inhibit the lactate dehydrogenase-5 isoenzyme, potentially reducing hepatic oxalate production and urine oxalate excretion. This suggests its application in treating conditions related to excessive oxalate production, such as primary hyperoxaluria and ethylene glycol poisoning (Letavernier & Daudon, 2020).
Antioxidant Activity and Chemical Analysis
The chemistry behind antioxidant capacity assays reveals the significance of compounds capable of hydrogen atom transfer (HAT) and electron transfer (ET), which could be relevant to understanding the antioxidant potential of related oxalate compounds. Such assays help in quantifying the reducing capacity and peroxyl radical scavenging capacity of compounds, indicating their potential applications in studying oxidative stress and developing antioxidant therapies (Huang, Ou, & Prior, 2005).
Analytical Methods in Antioxidant Research
The study of antioxidants and their activity encompasses various analytical methods, emphasizing the broad applicability of compounds in food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test underscore the importance of chemical reactions and spectrophotometry in antioxidant analysis. This highlights the potential research applications of oxalate compounds in evaluating antioxidant capacities in complex samples (Munteanu & Apetrei, 2021).
Energy Storage Materials
Transition metal oxalates have garnered interest as energy storage materials, demonstrating the versatility of oxalate compounds in applications such as lithium-ion batteries and supercapacitors. This research suggests potential for exploring [2-(2-biphenylyloxy)ethyl]dimethylamine oxalate in energy storage applications, given its structural relation to oxalate compounds (Yeoh, Armer, & Lowe, 2018).
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(2-phenylphenoxy)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.C2H2O4/c1-17(2)12-13-18-16-11-7-6-10-15(16)14-8-4-3-5-9-14;3-1(4)2(5)6/h3-11H,12-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETYARQHDPFOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(phenoxyacetyl)amino]phenyl}acetic acid](/img/structure/B4043341.png)
![2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid](/img/structure/B4043348.png)
![Methyl 4-[2-[2-(benzylamino)ethoxy]ethoxy]benzoate;oxalic acid](/img/structure/B4043349.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B4043368.png)

![N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4043385.png)
![2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid](/img/structure/B4043404.png)

![[(2S,4R)-4-(dimethylamino)-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)pyrrolidin-2-yl]methanol](/img/structure/B4043414.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043438.png)
![N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-6-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4043444.png)
![10-BROMO-3-(PROPYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B4043452.png)
